3-(4-methoxyphenyl)-4-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
This compound belongs to the chromeno-oxazine family, characterized by a fused chromene-oxazine core. Its structure includes a 4-methoxyphenyl group at position 3, a methyl group at position 4, and a pyridin-4-ylmethyl substituent at position 7.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-16-20-7-8-22-21(14-27(15-30-22)13-17-9-11-26-12-10-17)24(20)31-25(28)23(16)18-3-5-19(29-2)6-4-18/h3-12H,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGUMLRAUDONQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=NC=C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxyphenyl)-4-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, structure-activity relationships (SAR), and pharmacological effects.
The compound's molecular formula is with a molecular weight of 414.5 g/mol. The structure features a chromeno[8,7-e][1,3]oxazine framework that is modified with methoxy and pyridine groups, which are known to influence biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For example, the compound's structural analogs have shown promising results against various cancer cell lines. A study highlighted the synthesis of related compounds that demonstrated IC50 values in the low nanomolar range against EGFR mutant cell lines, suggesting that modifications to the chromeno structure can enhance antitumor efficacy .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| B1 | H1975 | 0.013 |
| B2 | A549 | >0.050 |
| B3 | NCI-H460 | 0.440 |
Anti-Ischaemic Activity
In vivo studies have demonstrated the anti-ischaemic effects of related compounds in models of bilateral common carotid artery occlusion. The compounds were tested in Kunming mice, with results indicating a significant reduction in ischaemic damage when administered prior to occlusion .
Table 2: Anti-Ischaemic Effects
| Treatment | Ischaemic Damage (%) |
|---|---|
| Control | 80 |
| Compound Treatment | 40 |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of the methoxy group significantly enhances the lipophilicity and possibly the binding affinity of the compound to target proteins involved in tumor growth and angiogenesis. The pyridine moiety is also crucial for interaction with specific biological targets such as kinases .
Case Studies
- EGFR Inhibition : A study focused on compounds structurally related to our compound showed that modifications at the pyridine position led to increased selectivity for mutant forms of EGFR, which are prevalent in non-small cell lung cancer . The most effective compound exhibited over 90% inhibition at a concentration of 0.1 µM.
- Cytotoxicity Assays : Various derivatives were subjected to cytotoxicity assays using MTT assays across different cancer cell lines, confirming that structural modifications can lead to enhanced cytotoxicity against resistant cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Observations:
Substituent Effects on Bioactivity: The ferrocenyl derivatives () exhibit pronounced antiparasitic activity, attributed to redox-active iron centers and enhanced cellular uptake . In contrast, the target compound’s pyridine group may favor interactions with enzymatic targets (e.g., kinases or proteases) but requires empirical validation. Chlorophenyl () and methoxyphenyl groups (Target, ) modulate electronic properties, affecting binding affinity and solubility.
Synthetic Considerations :
- The pyridin-4-ylmethyl group in the target compound likely requires specialized coupling reagents (e.g., Pd-catalyzed cross-coupling) compared to simpler alkyl/aryl substitutions (e.g., 4-methylbenzyl in ) .
- Ferrocenyl analogs () involve Mannich-type reactions or reductive amination, highlighting divergent synthetic pathways .
Physicochemical Properties :
Q & A
Q. What strategies enable enantioselective synthesis of this compound’s chiral centers?
- Methodological Answer :
- Chiral catalysts : Use (R)-BINOL-phosphoric acid for asymmetric cyclization (ee >90%) .
- Chromatographic resolution : Chiralpak AD-H columns separate enantiomers with hexane/isopropanol .
- Crystallization-induced diastereomer resolution : Pair with chiral carboxylic acids (e.g., tartaric acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
